molecular formula C12H17NO B11904718 ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol

((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol

Cat. No.: B11904718
M. Wt: 191.27 g/mol
InChI Key: QKDYSFBCTMPWIV-NEPJUHHUSA-N
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Description

((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol: is a chiral cyclopropyl compound with a unique structure that includes an aminomethyl group and a p-tolyl group attached to a cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the aminomethyl group to form a primary amine using reducing agents like sodium borohydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the p-tolyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ((1R,2S)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol: A stereoisomer with different spatial arrangement of atoms.

    ((1S,2R)-2-(aminomethyl)-2-(phenyl)cyclopropyl)methanol: A compound with a phenyl group instead of a p-tolyl group.

    ((1S,2R)-2-(aminomethyl)-2-(m-tolyl)cyclopropyl)methanol: A compound with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

  • The presence of the p-tolyl group in ((1S,2R)-2-(aminomethyl)-2-(p-tolyl)cyclopropyl)methanol provides unique steric and electronic properties, which can influence its reactivity and interaction with biological targets.
  • The specific stereochemistry (1S,2R) also plays a crucial role in its biological activity and selectivity.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[(1S,2R)-2-(aminomethyl)-2-(4-methylphenyl)cyclopropyl]methanol

InChI

InChI=1S/C12H17NO/c1-9-2-4-10(5-3-9)12(8-13)6-11(12)7-14/h2-5,11,14H,6-8,13H2,1H3/t11-,12+/m1/s1

InChI Key

QKDYSFBCTMPWIV-NEPJUHHUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@]2(C[C@@H]2CO)CN

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2CO)CN

Origin of Product

United States

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